3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with its target, PTP1B, by binding in the catalytic and second aryl binding site of the PTP1B . This interaction inhibits the activity of PTP1B, which in turn modulates insulin and leptin signaling pathways .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways play crucial roles in glucose homeostasis and energy balance. By inhibiting PTP1B, the compound enhances insulin and leptin signaling, which can lead to improved glucose regulation and energy balance .
Result of Action
The result of the compound’s action is the inhibition of PTP1B, leading to enhanced insulin and leptin signaling . This can result in improved glucose regulation and energy balance, potentially offering therapeutic benefits for conditions like Type II diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by its coupling with a chromenone derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the chromenone core or the benzothiazole moiety, leading to different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxychromenone or benzothiazoline derivatives.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are explored, particularly in the context of anti-cancer and anti-inflammatory activities.
Industry: The compound’s stability and reactivity make it useful in developing new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds share the benzothiazole moiety and are studied for their anti-cancer properties.
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: Known for its photophysical properties and applications in sensing.
1-(benzo[d]thiazol-2-yl)-3-chloro-4-(3,5-dichlorophenyl)-4-methylazetidin-2-one: Investigated for its corrosion inhibition properties.
Uniqueness
What sets 3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one apart is its combination of a benzothiazole and chromenone core, which imparts unique chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with diverse molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-15(2)11-27(12-16(3)4)13-18-21(28)10-9-17-23(29)19(14-30-24(17)18)25-26-20-7-5-6-8-22(20)31-25/h5-10,14-16,28H,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDANMNHWJSGHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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